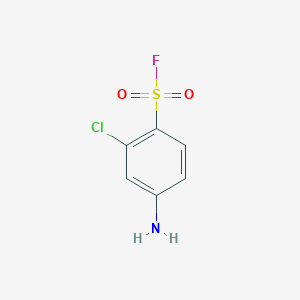

4-Amino-2-chloro-benzenesulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33719-28-7 |

|---|---|

Molecular Formula |

C6H5ClFNO2S |

Molecular Weight |

209.63 g/mol |

IUPAC Name |

4-amino-2-chlorobenzenesulfonyl fluoride |

InChI |

InChI=1S/C6H5ClFNO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H,9H2 |

InChI Key |

LCJHOCQPXFYMHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)S(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 2 Chloro Benzenesulfonyl Fluoride and Its Precursors

Strategies for Introducing the Sulfonyl Fluoride (B91410) Moiety

The introduction of the fluorine atom to the sulfonyl group is a critical step in the synthesis of 4-Amino-2-chloro-benzenesulfonyl fluoride. The high electronegativity and unique chemical properties of fluorine necessitate specific reagents and reaction conditions. The two primary strategies employed are halogen exchange reactions from sulfonyl chlorides and direct synthesis from sulfonic acids or sulfonates.

The most conventional route to aryl sulfonyl fluorides is the nucleophilic substitution of chlorine in the corresponding sulfonyl chloride. This halogen exchange (HalEx) reaction is driven by the formation of a more stable S-F bond compared to the S-Cl bond. The precursor, 4-amino-2-chloro-benzenesulfonyl chloride, is typically synthesized by the chlorosulfonation of 3-chloroaniline.

Alkali metal fluorides, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), are common reagents for the conversion of sulfonyl chlorides to sulfonyl fluorides. organic-chemistry.org These reactions are often performed in aprotic polar solvents like acetonitrile (B52724) or acetone, which help to solubilize the reagents and facilitate the nucleophilic attack of the fluoride ion. The efficiency of the reaction can be enhanced by the presence of a phase-transfer catalyst, which aids in the transport of the fluoride ion into the organic phase. A simple and mild method for this direct chloride/fluoride exchange involves a biphasic mixture of KF and water/acetone, which can produce a broad range of sulfonyl fluorides in high yields. organic-chemistry.org

| Fluoride Source | Solvent System | Catalyst | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) |

|---|---|---|---|---|---|

| KF | Acetonitrile | 18-crown-6 | 80 | 4-8 | 85-95 |

| KHF₂ | Acetonitrile/Water | None | 25-60 | 6-12 | 70-90 |

| KF | Water/Acetone | None | 25 | 2-4 | 84-100 organic-chemistry.org |

| CsF | t-Butanol | None | 80 | 12-24 | 60-80 |

Direct conversion of sulfonic acids or their salts (sulfonates) to sulfonyl fluorides offers an alternative pathway that avoids the handling of sulfonyl chlorides. These methods often involve reagents that can activate the sulfonic acid and provide a source of fluoride in a single step.

Recent advancements have led to the development of transition-metal-free, one-pot methods for the synthesis of sulfonyl fluorides from sulfonic acids. rsc.org One such protocol involves the use of cyanuric chloride as a dehydrating and activating agent for the sulfonic acid, followed by treatment with a fluoride source. rsc.org This approach is lauded for its mild reaction conditions and the use of readily available and easy-to-handle reagents. rsc.org The transformation of sulfonic acids can be effectively catalyzed by tetramethylammonium (B1211777) chloride (TMAC). rsc.org

| Activating Agent | Fluoride Source | Catalyst (for sulfonic acids) | Solvent | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|---|

| Cyanuric Chloride | KHF₂ | TMAC (5 mol%) | Acetonitrile, then Acetone | 60, then RT | Moderate to Good rsc.org |

Potassium bifluoride (KHF₂) is a particularly effective fluoride source in these direct syntheses. rsc.orgevitachem.com Its superior activity compared to other fluoride salts is attributed to the strong nucleophilicity of the bifluoride anion [F-H-F]⁻. rsc.org In the one-pot synthesis from sulfonic acids using cyanuric chloride, KHF₂ is added in the second step to achieve the fluorine exchange. rsc.org This method has been shown to be compatible with a variety of functional groups on the aromatic ring. rsc.org

Synthesis from Sulfonamides

The conversion of sulfonamides to sulfonyl fluorides represents a robust and increasingly utilized synthetic strategy. This approach is particularly valuable for the late-stage functionalization of complex molecules.

Pyrylium-Mediated Approaches

A modern and efficient method for the synthesis of sulfonyl fluorides from primary sulfonamides involves the use of pyrylium (B1242799) salts as activating agents. wikipedia.org This approach allows for the transformation of the relatively inert sulfonamide group into a highly reactive sulfonyl pyridinium (B92312) intermediate, which can then be readily converted to the corresponding sulfonyl fluoride.

The reaction typically proceeds via the in situ formation of a sulfonyl chloride, which is then subjected to a halide exchange reaction. For instance, the treatment of a primary sulfonamide with a pyrylium salt, such as Pyry-BF4, in the presence of a chloride source like magnesium chloride (MgCl2), generates the sulfonyl chloride intermediate. Subsequent addition of a fluoride source, such as potassium fluoride (KF), facilitates the conversion to the desired sulfonyl fluoride. organic-chemistry.org This one-pot procedure is characterized by its mild reaction conditions and high chemoselectivity, making it suitable for substrates with sensitive functional groups. scirp.org

| Starting Sulfonamide | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Aryl Sulfonamide | Pyry-BF4, MgCl2, KF | Acetonitrile | 60 | Moderate to high |

| Alkyl Sulfonamide | Pyry-BF4, MgCl2, KF | Acetonitrile | 60 | Moderate to high |

Late-Stage Sulfonyl Fluoride Formation from Densely Functionalized Molecules

The concept of late-stage functionalization is crucial in medicinal chemistry and drug discovery, as it allows for the modification of complex molecules at a late step in the synthetic sequence. The conversion of sulfonamides to sulfonyl fluorides is an excellent example of a late-stage functionalization strategy. wikipedia.org The mild conditions and high functional group tolerance of methods like the pyrylium-mediated approach enable the introduction of the sulfonyl fluoride moiety into densely functionalized molecules without the need for extensive protecting group manipulations. researchgate.netnih.gov This has been demonstrated in the conversion of various pharmaceutical compounds containing a primary sulfonamide group into their corresponding sulfonyl fluorides. wikipedia.org

Metalation Approaches for S(VI) Fluoride Synthesis

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In the context of S(VI) fluoride synthesis, the sulfonyl fluoride group can act as a directed metalation group (DMG), facilitating deprotonation at the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent at the ortho-position. organic-chemistry.org

While direct ortho-metalation of a pre-existing 4-aminobenzenesulfonyl fluoride derivative could be envisioned for the introduction of the chloro group, the amino group would likely require protection. The strong basic conditions of DoM may not be compatible with a free amino group.

| Substrate | Metalating Agent | Electrophile | Product |

|---|---|---|---|

| Arenesulfonyl Fluoride | n-BuLi, s-BuLi, or LDA | Various electrophiles | ortho-Substituted Arenesulfonyl Fluoride |

Electrochemical and Photochemical Strategies for Sulfonyl Fluoride Formation

In recent years, electrochemical and photochemical methods have emerged as sustainable and powerful alternatives for the synthesis of sulfonyl fluorides. nih.govnih.gov These strategies often proceed under mild conditions and avoid the use of harsh reagents.

Electrochemical synthesis can be employed to generate sulfonyl fluorides from various sulfur-containing starting materials, such as thiols, disulfides, and sulfonyl hydrazides. nih.govrsc.org For example, the anodic oxidation of thiols in the presence of a fluoride source can afford sulfonyl fluorides. nih.gov

Photochemical approaches often involve the generation of sulfonyl radicals, which can then be trapped with a fluorine source. masterorganicchemistry.com Diazonium salts, for instance, can be photochemically converted to the corresponding aryl radicals, which can then react with a sulfur dioxide surrogate and a fluorine source to yield the desired sulfonyl fluoride. nih.govnih.gov

| Method | Starting Material | Key Reagents/Conditions | Product |

|---|---|---|---|

| Electrochemical | Thiols/Disulfides | Anodic oxidation, Fluoride source | Sulfonyl Fluoride |

| Photochemical | Aryl Diazonium Salts | Visible light, SO2 surrogate, Fluoride source | Aryl Sulfonyl Fluoride |

Regioselective Synthesis of the 4-Amino-2-chloro-benzenesulfonyl Framework

Synthetic Routes for Incorporating the Amino and Chloro Substituents on the Benzene (B151609) Ring

A plausible synthetic route to the 4-amino-2-chloro-benzenesulfonyl precursor, 4-amino-2-chlorobenzenesulfonamide, can be envisioned starting from o-nitrochlorobenzene. This route involves a sequence of chlorosulfonation, amination, and reduction steps.

Chlorosulfonation of o-Nitrochlorobenzene: The first step involves the chlorosulfonation of o-nitrochlorobenzene to introduce the sulfonyl chloride group. This can be achieved by reacting o-nitrochlorobenzene with chlorosulfonic acid. The reaction typically yields 4-chloro-3-nitrobenzenesulfonyl chloride. google.com

Amination of 4-Chloro-3-nitrobenzenesulfonyl chloride: The resulting sulfonyl chloride can then be treated with ammonia (B1221849) to form the corresponding sulfonamide, 4-chloro-3-nitrobenzenesulfonamide.

Reduction of the Nitro Group: The final step in the formation of the precursor is the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, such as iron in the presence of an acid, to yield 4-amino-2-chlorobenzenesulfonamide.

An alternative approach could involve the Sandmeyer reaction. wikipedia.org Starting from a suitable diaminobenzenesulfonic acid, one of the amino groups could be selectively diazotized and subsequently replaced by a chlorine atom using copper(I) chloride. nih.gov However, controlling the regioselectivity of such a reaction could be challenging.

Application of Meerwein Reaction and Diazonium Salt Chemistry for Chlorosulfonylation

The introduction of a sulfonyl chloride group onto an aromatic ring can be effectively achieved through the use of diazonium salt chemistry, specifically utilizing a modification of the Sandmeyer reaction known as the Meerwein reaction. This method is particularly useful for the synthesis of arylsulfonyl chlorides from the corresponding anilines. The general process involves three main steps: diazotization of the primary aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide, and subsequent chlorination.

The reaction sequence typically begins with the diazotization of an appropriate aniline (B41778) precursor in the presence of a mineral acid, such as hydrochloric acid, and sodium nitrite (B80452) to form the corresponding aryl diazonium salt. This intermediate is then introduced to a solution of sulfur dioxide, often in a solvent like acetic acid, with a copper(I) or copper(II) salt catalyst. The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl group.

A general representation of the Meerwein-type chlorosulfonylation is shown below: Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O Ar-N₂⁺Cl⁻ + SO₂ --(CuCl/CuCl₂)--> Ar-SO₂Cl + N₂

Recent advancements in this area have focused on improving the safety and efficiency of this transformation. For instance, the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a solid, stable surrogate for gaseous sulfur dioxide has been reported. This approach simplifies the handling of reagents and allows for a broader range of substrates to be used effectively in a Sandmeyer-type sulfonyl chloride synthesis. The reaction can be carried out using feedstock anilines in the presence of HCl and a copper catalyst, allowing for either the isolation of the sulfonyl chloride or its direct conversion to a sulfonamide. nih.gov

The scalability of this methodology has been demonstrated, with successful reactions performed on a 20-gram scale, yielding the desired heterocyclic sulfonyl chloride in high yield and purity. tandfonline.com The reaction conditions are generally mild, and the use of aqueous workups simplifies purification. tandfonline.com It is important to note that the presence of excess water can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, thus reaction conditions must be carefully controlled. ccspublishing.org.cn

| Parameter | Condition | Reference |

| Amine Source | (Hetero)Aromatic Anilines | nih.gov |

| SO₂ Source | Gaseous SO₂ or DABSO | nih.govccspublishing.org.cn |

| Catalyst | CuCl or CuCl₂ | ccspublishing.org.cn |

| Acid | HCl | tandfonline.com |

| Solvent | Acetic Acid, Acetonitrile | tandfonline.comccspublishing.org.cn |

Selective Chlorination Methodologies (e.g., N-chlorosuccinimide)

Achieving the desired 2-chloro substitution pattern on the 4-aminobenzenesulfonyl fluoride backbone requires a regioselective chlorination method. Direct chlorination of aniline derivatives can often lead to a mixture of ortho and para products, with the para product typically predominating. nih.gov To direct the chlorination to the position ortho to the amino group, a protecting group strategy is often employed, which will be discussed in the subsequent section.

N-chlorosuccinimide (NCS) is a versatile and convenient reagent for the chlorination of aromatic compounds. tandfonline.comtandfonline.com It is a solid, which makes it easier to handle than gaseous chlorine or liquid sulfuryl chloride. Chlorination of activated aromatic rings, such as anilines and their derivatives, with NCS can proceed under various conditions.

For acetanilides, which are protected forms of anilines, palladium-catalyzed ortho-halogenation using N-halosuccinimides has been developed. This method utilizes a direct sp2 C-H bond activation and has been successfully applied to ortho-chlorination using NCS. nih.govbeilstein-journals.org This approach offers high regioselectivity and can be performed under solvent-free ball-milling conditions, which aligns with green chemistry principles. beilstein-journals.org

Alternatively, copper-catalyzed ortho-halogenation of protected anilines has also been reported. In the presence of a copper(II) chloride catalyst, the reaction of a model sulfonamide with NCS under aerobic conditions resulted in a highly regioselective ortho-chlorination. rsc.org The use of acetonitrile as a solvent was found to be optimal for this transformation. rsc.org

It has been noted that the reactivity of the substrate plays a significant role. For instance, the reaction of the methyl carbamate (B1207046) of aniline with NCS in refluxing acetonitrile yielded only the 2,4-dichlorophenyl carbamate, indicating that even with a less activating protecting group than an acetyl group, dichlorination can occur. tandfonline.com Therefore, careful control of stoichiometry and reaction conditions is crucial to achieve selective monochlorination at the desired ortho position.

| Reagent | Catalyst | Key Features | Reference |

| N-chlorosuccinimide (NCS) | Pd(OAc)₂ | Solvent-free, ball-milling conditions, high ortho-selectivity for acetanilides | nih.govbeilstein-journals.org |

| N-chlorosuccinimide (NCS) | CuCl₂ | Aerobic conditions, high ortho-regiocontrol for protected anilines | rsc.org |

| N-chlorosuccinimide (NCS) | None | Can lead to polychlorination depending on substrate and conditions | tandfonline.com |

Protecting Group Strategies and Protecting Group-Free Synthesis

The amino group in aniline and its derivatives is a strong activating group, which can lead to multiple side reactions and a lack of regioselectivity in electrophilic aromatic substitution reactions such as chlorination and chlorosulfonylation. Therefore, the use of a protecting group on the amine is a common and often necessary strategy in the synthesis of substituted anilines.

The most common protecting group for anilines is the acetyl group, which is introduced by reacting the aniline with acetic anhydride (B1165640) or acetyl chloride. The resulting acetanilide (B955) is less activated, and the bulky acetyl group can help to direct incoming electrophiles to the para position. However, for the synthesis of this compound, where the para position is already occupied by the sulfonyl fluoride group (or its precursor), the acetyl group serves to moderate the reactivity of the amine and prevent side reactions during chlorosulfonation and subsequent chlorination. After the desired substitutions are complete, the acetyl group can be readily removed by acid or base hydrolysis to regenerate the free amino group.

Other sulfonyl-based protecting groups, such as p-toluenesulfonyl (Tosyl) and nitrobenzenesulfonyl (Nosyl), are also widely used for amines. These groups reduce the nucleophilicity and basicity of the amine. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. For example, the Nosyl group can be cleaved under mild conditions using a thiolate, which offers an orthogonal deprotection strategy.

| Protecting Group | Introduction Reagent | Removal Conditions | Key Features |

| Acetyl | Acetic anhydride or acetyl chloride | Acid or base hydrolysis | Moderates reactivity of the amine, widely used. |

| p-Toluenesulfonyl (Tosyl) | Tosyl chloride | Reductive cleavage (e.g., Mg/MeOH) | High stability to acidic and basic conditions. |

| Nitrobenzenesulfonyl (Nosyl) | Nosyl chloride | Thiolate (Fukuyama deprotection) | Easily cleaved under mild, specific conditions. |

Green Chemistry Approaches in the Synthesis of Sulfonyl Fluorides

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to reduce the environmental impact of chemical processes. In the context of sulfonyl fluoride synthesis, this includes the use of more sustainable solvents and the development of solvent-free reaction conditions.

Utilization of Sustainable Solvents (e.g., water, ionic liquids)

Traditionally, the synthesis of sulfonyl fluorides and their precursors has been carried out in organic solvents. However, there is a growing trend towards the use of more environmentally benign solvents. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the direct chlorination of unprotected anilines with copper(II) chloride has been shown to proceed in aqueous HCl, the use of ionic liquids as solvents can offer a safer and more environmentally friendly alternative, avoiding the need for supplementary oxygen or gaseous HCl. nih.gov

Ionic liquids, which are salts with low melting points, are considered "green" solvents due to their low vapor pressure, thermal stability, and recyclability. They have been successfully employed as solvents for the regioselective chlorination and bromination of unprotected anilines using copper halides, yielding para-substituted products in high yields under mild conditions. nih.gov

Mechanochemical Synthesis under Milling Conditions

Mechanochemistry, which involves conducting chemical reactions in the absence of a solvent by mechanical grinding or milling, is a powerful green chemistry tool. This technique can lead to shorter reaction times, reduced waste, and sometimes different reactivity compared to solution-phase reactions.

Reactivity and Mechanistic Investigations of 4 Amino 2 Chloro Benzenesulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

4-Amino-2-chloro-benzenesulfonyl fluoride is a valuable reagent in the field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. SuFEx represents a new generation of click chemistry reactions, valued for their reliability, high yields, and broad applicability in creating molecular connections. nih.govsigmaaldrich.com This chemistry leverages the unique stability and reactivity of the sulfonyl fluoride (-SO₂F) group. rsc.org Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are generally stable to a wide range of conditions, including aqueous environments, yet their reactivity can be triggered under specific conditions to form robust covalent bonds. sigmaaldrich.comresearchgate.net

The core of SuFEx is the exchange of the fluoride on a hexavalent sulfur center with a nucleophile. nih.gov This process allows for the efficient connection of molecular modules through a stable S(VI) hub. nih.govjk-sci.com The balance between the stability of the S-F bond and the favorable thermodynamics of forming S-N and S-O bonds is a key feature of this methodology. sigmaaldrich.com The amino and chloro substituents on the aromatic ring of this compound modulate the electrophilicity of the sulfur atom, influencing its reactivity within the SuFEx framework.

Nucleophilic Substitution at the Sulfonyl Group

The fundamental reaction of this compound in SuFEx chemistry is nucleophilic substitution at the tetracoordinate sulfur atom. ontosight.aievitachem.com In this process, a nucleophile attacks the electrophilic sulfur center of the sulfonyl fluoride group, leading to the displacement of the fluoride ion as the leaving group. ontosight.ai

The mechanism of this substitution can vary. While substitution at sulfonyl chlorides often proceeds via a concerted Sₙ2-like mechanism, reactions involving the more electronegative fluoride leaving group can also proceed through an addition-elimination pathway. nih.gov In this two-step mechanism, the nucleophile first adds to the sulfur atom to form a pentacoordinate trigonal bipyramidal intermediate, known as a sulfurane. This intermediate then collapses, expelling the fluoride ion to yield the final substituted product. The stability of sulfonyl fluorides makes them excellent electrophiles for selective covalent interactions. rsc.org

Reactivity with Nitrogen Nucleophiles Leading to Sulfonamide Formation

A primary application of aryl sulfonyl fluorides like this compound is the synthesis of sulfonamides through reactions with primary and secondary amines. evitachem.comijarsct.co.in This transformation is a cornerstone of SuFEx chemistry and is widely used in pharmaceutical and materials science. nih.govijarsct.co.in The reaction involves the attack of the nitrogen nucleophile on the sulfonyl sulfur, forming a stable S-N bond and displacing the fluoride ion. ijarsct.co.in While sulfonyl chlorides are traditionally used for this purpose, sulfonyl fluorides offer advantages due to their higher stability and reduced susceptibility to side reactions, such as the reduction of the S(VI) center. researchgate.net

The course of the reaction between an aryl sulfonyl fluoride and a nitrogen nucleophile is highly dependent on the reaction conditions, particularly the protonation state of the amine. thieme-connect.com Studies on analogous compounds, such as 4-fluorobenzenesulfonyl fluoride, have shown that deprotonation of the N-nucleophile is a critical factor that can dictate the reaction pathway. researchgate.netthieme-connect.com

Neutral Amines : When the amine is neutral, it is a weaker nucleophile. Under these conditions, the reaction at the sulfonyl group can be sluggish. thieme-connect.com In substrates that have other electrophilic sites, such as a fluorine-substituted aromatic ring, competitive reactions like nucleophilic aromatic substitution (SₙAr) can occur. researchgate.netthieme-connect.com

Deprotonated Amines : When a strong base is used to deprotonate the amine, generating an amine anion (amide), its nucleophilicity is significantly enhanced. These more potent nucleophiles show a strong preference for attacking the sulfonyl sulfur center, favoring the desired SuFEx reaction to form the sulfonamide. thieme-connect.com This base-promoted approach allows for the synthesis of a wide range of sulfonamides in high yields, even with less nucleophilic amines. thieme-connect.com

The table below illustrates the effect of base-promotion on the synthesis of sulfonamides from 4-fluorobenzenesulfonyl fluoride and various amines, a reaction pattern applicable to this compound.

| Amine Nucleophile | Base | Solvent | Yield of Sulfonamide (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyaniline | LiHMDS | Toluene | 96 | thieme-connect.com |

| Aniline (B41778) | LiHMDS | Toluene | 94 | thieme-connect.com |

| 4-Fluoroaniline | LiHMDS | Toluene | 88 | thieme-connect.com |

| 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine | LiHMDS | Toluene | 90 | thieme-connect.com |

To overcome the inherent stability of sulfonyl fluorides and facilitate their reaction with nucleophiles under milder conditions, various catalytic methods have been developed. N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for promoting SuFEx reactions. researchgate.netresearchgate.net NHC catalysis provides a silicon-free method for the synthesis of sulfonamides from sulfonyl fluorides and a variety of primary and secondary amines. researchgate.net The reaction proceeds in good to excellent yields and demonstrates broad functional group tolerance. researchgate.netnih.gov The proposed mechanism involves the NHC activating the sulfonyl fluoride, making it more susceptible to nucleophilic attack by the amine. This methodology represents a significant advancement, expanding the scope and utility of sulfonyl fluorides in synthesis. researchgate.net

Reactivity with Oxygen Nucleophiles Forming Sulfonate Esters

In addition to reacting with nitrogen nucleophiles, this compound can react with oxygen nucleophiles, such as phenols and alcohols, to form sulfonate esters. nih.govontosight.ai This transformation is another key connective reaction within the SuFEx click chemistry paradigm. nih.gov The reaction typically requires activation of the oxygen nucleophile, which can be achieved in several ways:

Use of a Base : Deprotonation of the alcohol or phenol (B47542) with a suitable base generates a more nucleophilic alkoxide or phenoxide, which readily attacks the sulfonyl fluoride.

Use of Silyl (B83357) Ethers : Aryl silyl ethers can be used as precursors, with the SuFEx reaction often catalyzed by a fluoride source. nih.gov

N-heterocyclic carbenes (NHCs) have also been shown to catalyze the reaction between sulfonyl fluorides and phenols or alcohols, affording sulfonate esters in high yields. researchgate.net This catalytic approach avoids the need for pre-functionalization of the alcohol (e.g., as a silyl ether) and proceeds under mild conditions. researchgate.net

Reactivity with Carbon Nucleophiles

The SuFEx reactivity of sulfonyl fluorides extends to carbon-based nucleophiles, although this is a less common application compared to reactions with N- and O-nucleophiles. The formation of a C-S bond can be achieved using potent carbon nucleophiles such as Grignard reagents (organomagnesium halides). thieme-connect.com This reaction allows for the synthesis of sulfones, which are important structural motifs in medicinal chemistry and materials science. The reaction conditions must be carefully controlled to ensure that the highly reactive organometallic reagent attacks the sulfonyl group selectively over other functional groups present in the molecule.

Influence of Amino and Chloro Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is dictated by the electronic interplay of its substituents: the amino (-NH2) group, the chloro (-Cl) group, and the sulfonyl fluoride (-SO2F) group. The amino and chloro groups, in particular, have well-documented and contrasting effects on electrophilic aromatic substitution (SEAr) reactions.

In this compound, these effects are combined. The amino group strongly activates the ring, while the chloro and sulfonyl fluoride groups deactivate it. The directing effects are as follows:

Amino group (at C4): Directs to C3 and C5 (ortho positions).

Chloro group (at C2): Directs to C3 (ortho) and C5 (para).

Both substituents reinforce the direction of electrophilic attack to the C3 and C5 positions. The powerful activating effect of the amino group generally dominates over the deactivating effects of the halogen, making the ring more reactive than benzene (B151609) rings substituted solely with deactivating groups. piper2008.com The sulfonyl fluoride group is a strong electron-withdrawing group and acts as a meta-director, which would direct an incoming electrophile to the C3 and C5 positions relative to its own position (C1), further reinforcing the directing effects of the amino and chloro groups.

Chemoselectivity and Orthogonal Reactivity of the Sulfonyl Fluoride and Amino Groups

A key feature of molecules like this compound is the differential reactivity of the sulfonyl fluoride (-SO2F) and amino (-NH2) functional groups, which allows for chemoselective and orthogonal transformations. The sulfonyl fluoride group is known for its unique balance of stability and reactivity, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govnih.gov

The -SO2F moiety is remarkably stable and resistant to hydrolysis and thermolysis compared to other sulfonyl halides. nih.gov This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule, such as the amino group, without affecting the sulfonyl fluoride. For instance, the amino group can undergo standard reactions like acylation, alkylation, or diazotization while leaving the -SO2F group intact.

Conversely, the sulfonyl fluoride group can react selectively with certain nucleophiles under specific conditions, demonstrating its utility in SuFEx chemistry. nih.gov This reaction is highly efficient and compatible with numerous functional groups. nih.govresearchgate.net Sulfonyl fluorides react readily with nucleophilic amino acid residues such as lysine (B10760008), tyrosine, histidine, and serine, making them valuable as covalent probes in chemical biology. enamine.netnih.gov The reactivity of the sulfonyl fluoride group can be tuned by the electronic nature of the aromatic ring. While the primary amino group is a strong nucleophile, its reactivity can be masked (e.g., through protonation or protection) to allow for selective reactions at the sulfonyl fluoride center. This orthogonal reactivity makes this compound a versatile building block where either the amino group or the sulfonyl fluoride group can be addressed selectively.

Radical Processes Involving Sulfonyl Fluorides

The sulfonyl fluoride group can participate in and be synthesized through radical-based chemical processes. The generation of fluorosulfonyl radicals (·SO2F) has emerged as an efficient method for producing a diverse range of sulfonyl fluoride compounds. rsc.org These radical processes offer alternative synthetic pathways that can overcome the limitations of traditional electrophilic fluorosulfonylation methods. springernature.com

Fluorosulfonyl radicals can be generated from various precursors and participate in reactions such as the chloro-fluorosulfonyl difunctionalization of alkynes under photoredox conditions. nih.gov This highlights the capability of the ·SO2F radical to engage in complex transformations. Research has demonstrated that these radical reactions can be extended to the hydrofluorosulfonylation and migratory difunctionalization of unsaturated hydrocarbons, providing access to a variety of functionalized sulfonyl fluoride compounds. springernature.comresearchgate.net

Another approach involves the use of a suitable SO2F-containing radical acceptor, such as vinyl sulfonyl fluoride, in combination with a radical source. nih.gov For example, alkyl radicals generated from the decarboxylation of carboxylic acids can be trapped by vinyl sulfonyl fluoride under visible-light photoredox catalysis to form a wide array of aliphatic sulfonyl fluorides. nih.gov This demonstrates the compatibility of the sulfonyl fluoride moiety in radical reactions, enabling its incorporation into complex molecular scaffolds.

Comparative Studies of Reactivity with Analogous Sulfonyl Chlorides

Sulfonyl fluorides and sulfonyl chlorides are the most common S(VI) electrophiles, but they exhibit significant differences in their stability and reactivity. nih.govenamine.net Sulfonyl fluorides are generally more thermally and chemically robust than their sulfonyl chloride counterparts. nih.gov This enhanced stability is attributed to the strong S-F bond.

Key differences in their reactivity profiles include:

Stability: Sulfonyl fluorides are resistant to hydrolysis and can withstand high temperatures. For example, 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole was stable at 130°C for three hours, whereas its chloride analog decomposed rapidly under the same conditions. nih.gov

Reactivity with Nucleophiles: Sulfonyl chlorides are generally more reactive than sulfonyl fluorides. researchgate.net This higher reactivity makes sulfonyl chlorides effective in reactions with sterically hindered amines, where sulfonyl fluorides may show low or no activity. researchgate.netnih.gov

Chemoselectivity: The lower reactivity of sulfonyl fluorides allows for greater chemoselectivity. nih.gov They show good results in reactions with amines that have an additional functional group, whereas the corresponding sulfonyl chlorides might fail or lead to side reactions. researchgate.netnih.gov Numerous reaction conditions, including transition-metal-catalyzed cross-couplings, are tolerated by the SO2F group, while most transformations involving sulfonyl chlorides occur preferentially at the SO2Cl moiety. nih.gov

The distinct reactivity patterns make each class of compounds suitable for different applications in parallel synthesis and drug discovery. enamine.netnih.gov

Interactive Data Table: Comparison of Sulfonyl Fluorides vs. Sulfonyl Chlorides

| Feature | Sulfonyl Fluorides (-SO2F) | Sulfonyl Chlorides (-SO2Cl) | References |

| Thermal Stability | High; resistant to thermolysis | Lower; prone to thermal decomposition | nih.gov |

| Hydrolytic Stability | High; generally stable in water | Lower; can hydrolyze to sulfinic/sulfonic acids | nih.gov |

| Reactivity | Moderately reactive, "clickable" | Highly reactive | nih.govresearchgate.net |

| Chemoselectivity | Excellent; tolerates many functional groups | Lower; often reacts preferentially | nih.gov |

| Reaction with Sterically Hindered Amines | Low to no activity | Efficient reaction | researchgate.netnih.gov |

| Reaction with Amines Bearing Additional Functionality | Good results, high selectivity | Often fails or gives side products | researchgate.netnih.gov |

Applications of 4 Amino 2 Chloro Benzenesulfonyl Fluoride As a Chemical Building Block and in Chemical Probe Development

Versatility as a Modular Building Block in Organic Synthesis

4-Amino-2-chloro-benzenesulfonyl fluoride (B91410) serves as a quintessential modular building block in modern organic synthesis. Its utility stems from the presence of two distinct and orthogonally reactive functional groups: the nucleophilic primary amino group (-NH₂) and the electrophilic sulfonyl fluoride (-SO₂F) moiety. This bifunctionality allows for sequential and selective chemical modifications, enabling the construction of complex molecules in a controlled, step-wise manner.

The amino group provides a convenient handle for introducing a wide array of substituents through well-established reactions. Simultaneously, the sulfonyl fluoride group acts as a stable yet reactive electrophile. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a balanced reactivity profile, showing greater stability to hydrolysis while remaining susceptible to reaction with strong nucleophiles. researchgate.net This characteristic is particularly valuable in multi-step syntheses where the sulfonyl fluoride "warhead" must remain intact through various reaction conditions before its intended use. The chlorine atom further influences the electronic properties of the benzene (B151609) ring and can serve as a site for modification in more advanced synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions. researchgate.net

Synthesis of Diversified Sulfonyl Fluoride Derivatives

The dual functionality of 4-Amino-2-chloro-benzenesulfonyl fluoride is the foundation for creating a vast range of derivatives. The primary amine is typically the initial site of modification, allowing the core scaffold to be elaborated before any reaction at the sulfonyl fluoride center.

The aniline (B41778) moiety is readily derivatized through several classic organic reactions, providing a straightforward path to structural diversity. researchgate.net These modifications are generally performed under conditions that preserve the integrity of the sulfonyl fluoride group.

Acylation: The amino group can be easily acylated using acyl chlorides or carboxylic acids (with coupling agents) to form amide bonds. This reaction is fundamental for linking the core scaffold to various chemical motifs. researchgate.net

Arylation: N-Arylation reactions, such as the Buchwald-Hartwig amination, allow for the formation of a carbon-nitrogen bond between the amino group and an aryl halide, introducing larger, more complex aromatic systems.

Reductive Amination: The primary amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield a secondary amine. This process is a powerful method for introducing a wide range of alkyl substituents. researchgate.net

| Reaction Type | Reactant Example | Product Structure |

| Acylation | Acetyl chloride | 2-chloro-4-(acetylamino)benzenesulfonyl fluoride |

| Arylation | Phenyl bromide | 2-chloro-4-(phenylamino)benzenesulfonyl fluoride |

| Reductive Amination | Benzaldehyde, NaBH₃CN | N-benzyl-4-amino-2-chlorobenzenesulfonyl fluoride |

Table 1: Examples of N-Modification Reactions on the this compound scaffold.

To enhance its utility, particularly in chemical biology, this compound can be equipped with "click chemistry" handles. Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible. nih.govenamine.net A terminal alkyne group, for instance, can be installed by acylating the amino group with an alkyne-containing carboxylic acid, such as 4-pentynoic acid. The resulting alkyne-tagged sulfonyl fluoride can then be conjugated to azide-containing molecules (e.g., biomolecules, fluorescent dyes, or affinity tags) via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.netnih.gov

Furthermore, the sulfonyl fluoride group itself is a key reactant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, another powerful type of click reaction. nih.govbohrium.com This reaction allows the sulfonyl fluoride to connect with nucleophiles like phenols or amines under specific catalytic conditions, forming stable sulfonate or sulfonamide linkages. nih.govenamine.net

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of compounds with significant biological activity, and their integration with the sulfonyl fluoride moiety can produce potent therapeutic candidates. lifechemicals.comlifechemicals.com this compound can serve as a starting material for such hybrids. A typical synthetic route involves the N-acylation of the starting material with a molecule like 4-acetylbenzoic acid. The resulting acetophenone (B1666503) derivative can then undergo a Claisen-Schmidt condensation reaction with a variety of aromatic aldehydes to yield a library of chalcone (B49325) sulfonyl fluorides. lifechemicals.comresearchgate.net This strategy allows for systematic variation of the substituents on one of the aromatic rings of the chalcone scaffold, enabling fine-tuning of the molecule's properties. nih.govresearchgate.net

Strategies in Combinatorial Chemistry and Library Synthesis

The amenability of this compound to various selective modifications makes it an ideal scaffold for combinatorial chemistry. nih.gov Combinatorial chemistry techniques aim to rapidly synthesize a large number of distinct but structurally related molecules, known as a chemical library, for high-throughput screening. nih.gov

Using parallel synthesis, the this compound core can be reacted with a diverse set of building blocks. For example, an array of different acyl chlorides can be used to acylate the amino group in separate reaction vessels, quickly generating a library of N-acylated derivatives. nih.gov This approach allows for the exploration of a vast chemical space around the core scaffold, which is crucial for identifying molecules with desired biological activities, such as enzyme inhibitors. researchgate.net

Development of Chemical Probes and Activity-Based Probes

Derivatives of this compound are highly valuable for the development of chemical probes, particularly activity-based probes (ABPs). nih.govrsc.org ABPs are designed to covalently bind to the active site of specific enzymes, allowing for the study of their activity and function directly in complex biological systems. mdpi.com

The sulfonyl fluoride group serves as an effective electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues commonly found in enzyme active sites, including serine, threonine, tyrosine, lysine (B10760008), and histidine. researchgate.netmdpi.com By attaching a reporter tag (e.g., biotin (B1667282) or a fluorophore) to the aniline moiety, often via a click chemistry handle, researchers can create powerful ABPs. nih.gov These probes can be used in activity-based protein profiling (ABPP) experiments to label and identify active enzymes from a proteome, providing insights into cellular processes and disease states. researchgate.netnih.gov The well-known serine protease inhibitor (4-(2-aminoethyl)benzenesulfonyl fluoride) (AEBSF) highlights the utility of the benzenesulfonyl fluoride scaffold in designing such tools. researchgate.netresearchgate.net

Covalent Modification Strategies via Sulfonylation

The sulfonyl fluoride moiety is a privileged electrophilic warhead in chemical biology and drug discovery, valued for its unique balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues. rsc.orgnih.gov This functionality is central to the utility of this compound as a building block for creating covalent chemical probes and inhibitors. The primary strategy for its use involves Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a highly reliable click chemistry reaction. acs.org

The SuFEx reaction facilitates the covalent modification of proteins by forming a stable sulfonamide or sulfonate ester bond between the sulfur atom of the sulfonyl fluoride and a nucleophilic amino acid side chain. acs.org Unlike more common warheads that predominantly target cysteine, sulfonyl fluorides can react with a broader range of residues, including serine, tyrosine, lysine, threonine, and histidine, depending on the specific microenvironment of the protein's binding site. rsc.orgjenabioscience.comresearchgate.net This expanded targeting scope allows for the development of covalent probes for a wider array of proteins, as many ligand-binding sites lack a targetable cysteine. acs.org

In this context, this compound serves as a trifunctional building block.

Sulfonyl Fluoride (-SO₂F): The reactive electrophile or "warhead" that forms the covalent bond with the target protein.

Amino Group (-NH₂): A versatile synthetic handle used to attach the entire building block to a larger molecule, such as a ligand or pharmacophore, which provides binding affinity and selectivity for a specific protein target. wuxiapptec.com

Aryl Ring: A scaffold that can be further functionalized and which positions the other groups in a defined spatial orientation.

This strategy has been successfully applied in the development of chemical probes for various protein targets. For instance, sulfonyl fluoride-based probes have been designed to covalently modify catalytically or functionally essential serine or tyrosine residues in fatty acid-associated proteins. nih.gov Similarly, they have been used to selectively label functional tyrosines in glutathione (B108866) transferases (GSTs), demonstrating context-specific reactivity. researchgate.net The design of such probes leverages the protein's own binding site to accelerate the covalent reaction, leading to high specificity and minimal off-target labeling. nih.gov

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes This table summarizes the types of nucleophilic amino acid residues within proteins that can be covalently modified by sulfonyl fluoride warheads through SuFEx chemistry.

| Target Residue | Protein Class Examples | Key Research Findings | Citations |

| Serine | Proteases, Hydrolases | Commonly used as protease inhibitors; covalent modification of catalytically essential serines. | rsc.orgnih.govresearchgate.net |

| Tyrosine | Kinases, Transferases | Covalent modification of functionally important tyrosines; reactivity is context-dependent. | acs.orgresearchgate.netnih.gov |

| Lysine | Various | Forms stable adducts; can be targeted in specific binding pocket microenvironments. | acs.orgresearchgate.netrsc.org |

| Histidine | Various | Can be targeted by sulfonyl fluoride probes, expanding the scope of covalent ligand discovery. | rsc.orgacs.org |

| Threonine | Various | A known, though less common, target for sulfonyl fluoride electrophiles. | rsc.orgjenabioscience.com |

Potential Integration into Material Science and Polymer Chemistry

The distinct functional groups of this compound make it a promising candidate for integration into advanced materials and polymers. Its structure allows it to be used either as a monomer for polymerization or as a functionalizing agent for post-polymerization modification (PPM). chemrxiv.org

The primary amine (-NH₂) provides a reactive site for incorporation into polymer backbones. For example, it can undergo polycondensation reactions with diacyl chlorides or diisocyanates to form polyamides and polyureas, respectively. It could also be used to synthesize polyimides, a class of high-performance polymers known for their thermal stability. The incorporation of the chloro and sulfonyl fluoride moieties into the polymer backbone would be expected to impart unique properties.

A more versatile approach involves using the sulfonyl fluoride group for post-polymerization modification via SuFEx click chemistry. digitellinc.comacs.orgacs.org In this strategy, a polymer is first synthesized with a pendant group that is reactive toward the amine of this compound, or a monomer derived from it is copolymerized into a polymer backbone. The sulfonyl fluoride groups attached to the polymer can then be quantitatively transformed into a wide variety of functional groups by reacting them with different nucleophiles. chemrxiv.org

This approach has been demonstrated with analogous monomers, such as 4-Vinylbenzenesulfonyl fluoride (VBSF), which can be polymerized using controlled radical polymerization techniques like RAFT. chemrxiv.org The resulting polymer, poly(4-vinylbenzenesulfonyl fluoride), serves as a scaffold where the sulfonyl fluoride groups can be exhaustively converted into sulfonamides or sulfonic esters, creating entirely new polymers with tailored properties. chemrxiv.org This PPM strategy is highly efficient and orthogonal to other click chemistry reactions, allowing for sequential modifications. acs.orgosti.gov

The integration of the this compound structure into polymers could lead to materials with enhanced properties:

Thermal Stability: Aromatic sulfonyl-containing polymers are known for their high thermal stability. Polymers derived from SuFEx chemistry have shown stability to above 300 °C. rsc.org Furthermore, the resulting sulfonamide polymers can exhibit a much higher carbonization rate than standard polymers like polystyrene, suggesting applications in flame-retardant materials. chemrxiv.org

Chemical Resistance: The stable S-N and S-O bonds formed via SuFEx provide resistance to hydrolysis and chemical degradation.

Modified Surface Properties: By grafting polymers containing this unit from surfaces, the sulfonyl fluoride groups can be used to covalently attach various molecules, altering surface energy, wettability, or biocompatibility. acs.org

Table 2: Potential Applications of this compound in Polymer and Material Science This table outlines the potential roles and resulting material properties stemming from the unique functional groups of the compound.

| Functional Group | Role in Polymer Chemistry | Potential Material Application | Rationale / Analogous System |

| Amino (-NH₂) | Monomer for Polycondensation | High-performance thermoplastics (e.g., polyamides, polyimides) | The amine group is a classical functional handle for step-growth polymerization. |

| Sulfonyl Fluoride (-SO₂F) | Post-Polymerization Modification (PPM) Handle | Functional polymer scaffolds, smart materials, chromatography resins | SuFEx click chemistry allows for efficient and quantitative conversion to diverse functional groups on a polymer backbone. chemrxiv.orgrsc.org |

| Aromatic Ring, -Cl, -SO₂F | Backbone Component | Flame-retardant materials, high-refractive-index polymers | High aromatic content and heavy atoms (S, Cl) can enhance thermal stability and optical properties. chemrxiv.org |

Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For 4-Amino-2-chloro-benzenesulfonyl fluoride (B91410), the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of small molecules or radicals, such as SO₂, F, or Cl, providing further evidence for the compound's structure.

X-ray Crystallography for Definitive Molecular Structure Elucidation

The crystal structure data obtained from X-ray crystallography would also reveal the nature and geometry of intermolecular interactions within the crystal lattice. For 4-Amino-2-chloro-benzenesulfonyl fluoride, this would include:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, and the oxygen atoms of the sulfonyl group (-SO₂) and potentially the fluorine atom can act as hydrogen bond acceptors. The analysis would detail the network of hydrogen bonds that stabilize the crystal structure.

Halogen Bonding: The chlorine atom on the benzene (B151609) ring could potentially participate in halogen bonding interactions with other electronegative atoms in neighboring molecules.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research. nih.govresearchgate.net DFT methods are used to solve the electronic structure of molecules, providing a balance between accuracy and computational cost that makes them suitable for a wide range of chemical systems. d-nb.infonih.gov For 4-Amino-2-chloro-benzenesulfonyl fluoride (B91410), DFT calculations would be the primary method for exploring its fundamental properties.

Analysis of Geometric and Electronic Structures

The electronic structure analysis would involve examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of HOMO and LUMO are crucial for predicting chemical reactivity. nih.govnih.gov The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net For 4-Amino-2-chloro-benzenesulfonyl fluoride, this analysis would reveal the most probable sites for nucleophilic and electrophilic attack.

Illustrative Data Table for Geometric Parameters (Hypothetical) This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are not based on actual calculations for this compound.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, torsion) and can be directly compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. asianpubs.orgmaterialsciencejournal.org Studies on various substituted anilines have demonstrated that DFT calculations, often with scaling factors, can accurately reproduce experimental vibrational spectra. researchgate.netresearchgate.net This analysis for this compound would help in its structural characterization by assigning specific vibrational modes to its functional groups, such as the N-H stretches of the amino group, the S=O stretches of the sulfonyl group, and the C-Cl and S-F vibrations.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. wikipedia.orgresearchgate.net

NPA provides a method for calculating the charge on each atom, offering a more robust description of the electron distribution than other methods like Mulliken population analysis. For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair into the aromatic ring and identify key donor-acceptor interactions that contribute to the molecule's stability. nih.gov The stabilization energy, E(2), associated with these interactions (e.g., from a filled lone pair orbital to an empty anti-bonding orbital) indicates the strength of the hyperconjugative or resonance effects. researchgate.net

Illustrative Data Table for NBO Analysis (Hypothetical) This table shows example donor-acceptor interactions and their stabilization energies that NBO analysis would provide. The values are not based on actual calculations.

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms, providing insights that are often inaccessible through experimental means alone.

Reaction Pathway Elucidation and Transition State Analysis

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the sulfonyl fluoride group, computational modeling could map out the entire reaction pathway. researchgate.netresearchgate.net This involves identifying reactants, intermediates, transition states, and products along a potential energy surface.

Transition state theory is used to locate the saddle point on this surface that connects reactants and products. The energy of this transition state determines the activation energy barrier of the reaction, which is directly related to the reaction rate. acs.org For example, computational models have been successfully used to predict the regioselectivity of electrophilic aromatic substitution by comparing the stabilities of the intermediate sigma-complexes (Wheland intermediates). nih.gov Such an analysis would predict the most likely positions for substitution on the aromatic ring of this compound.

Evaluation of Solvent Effects on Reaction Mechanisms

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction rates and mechanisms. Computational models can account for these solvent effects using either implicit or explicit solvent models. researchgate.net

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. Explicit models involve including a number of solvent molecules directly in the calculation, which is more accurate but computationally intensive. researchgate.net For reactions of this compound, modeling solvent effects would be crucial for accurately predicting activation energies and understanding how the polarity of the solvent might favor one reaction pathway over another.

While specific computational and theoretical research on this compound is not found in the existing literature, the established methodologies of quantum chemistry, including DFT and NBO analysis, provide a clear framework for its future investigation. Such studies would yield valuable data on its geometric and electronic structure, spectroscopic properties, and reactivity, contributing to a deeper understanding of this chemical compound.

Prediction of Chemical Reactivity and Selectivity (e.g., Fukui Functions)

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules, offering insights that can guide experimental work. For this compound, methods rooted in Density Functional Theory (DFT) are particularly useful. One of the most effective concepts within DFT for rationalizing reactivity is the use of Fukui functions. researchgate.net

Fukui functions, denoted as f(r), quantify the change in electron density at a specific point in a molecule when an electron is added or removed. semanticscholar.org This allows for the identification of the most likely sites for electrophilic and nucleophilic attack. Specifically:

f+(r) corresponds to the addition of an electron and indicates sites susceptible to nucleophilic attack .

f-(r) corresponds to the removal of an electron and highlights sites prone to electrophilic attack .

f0(r) , the average of f+(r) and f-(r), can be used to predict sites for radical attack .

For this compound, the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing chloro (-Cl) and benzenesulfonyl fluoride (-SO2F) groups governs the reactivity of the aromatic ring. The amino group, being a strong activating group, directs electrophilic attack to the ortho and para positions relative to itself. Conversely, the chloro and sulfonyl fluoride groups are deactivating and meta-directing.

| Atom (Position) | Hypothetical f-(r) (Electrophilic Attack) | Hypothetical f+(r) (Nucleophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| C1 (-SO2F) | 0.05 | 0.15 | Low electrophilic, moderate nucleophilic susceptibility |

| C2 (-Cl) | 0.04 | 0.18 | Low electrophilic, high nucleophilic susceptibility |

| C3 | 0.15 | 0.08 | High electrophilic susceptibility |

| C4 (-NH2) | 0.08 | 0.05 | Low reactivity due to substituent |

| C5 | 0.06 | 0.12 | Moderate electrophilic and nucleophilic susceptibility |

| C6 | 0.25 | 0.04 | Highest electrophilic susceptibility |

| S | 0.02 | 0.30 | Highest nucleophilic susceptibility (on the S atom) |

| N (of NH2) | 0.20 | 0.03 | High electrophilic susceptibility (on the N atom) |

From this illustrative data, several predictions can be made:

Electrophilic Attack: The highest f-(r) values are predicted for C6 and C3, which are ortho and para to the strongly activating amino group, respectively. The nitrogen atom of the amino group also shows a high propensity for electrophilic attack.

Nucleophilic Attack: The sulfur atom of the sulfonyl fluoride group is the most probable site for nucleophilic attack, which is consistent with the known reactivity of sulfonyl fluorides. wuxiapptec.com On the aromatic ring, C2 (bearing the chloro group) is a likely site for nucleophilic aromatic substitution, facilitated by the electron-withdrawing nature of the adjacent sulfonyl fluoride group.

Design Principles for New Derivatives and Reactions Based on Computational Insights

The computational insights gleaned from reactivity predictions are instrumental in the rational design of new derivatives of this compound with tailored properties, particularly in the context of developing covalent inhibitors. nih.gov Sulfonyl fluorides are recognized as valuable "warheads" for forming covalent bonds with nucleophilic residues like lysine (B10760008) or tyrosine in proteins. nih.gov The reactivity of the sulfonyl fluoride group can be finely tuned by altering the substituents on the aromatic ring.

Computational studies can guide the design of new derivatives by:

Modulating Reactivity: The electrophilicity of the sulfur atom in the -SO2F group can be increased or decreased by introducing different substituents on the aromatic ring. Electron-withdrawing groups would enhance reactivity, while electron-donating groups would temper it. This allows for the design of molecules with an optimal balance between stability and reactivity for a specific biological target. enamine.net

Optimizing Binding Interactions: Molecular docking simulations can predict how derivatives will bind to a target protein's active site. nih.gov By modifying the substitution pattern on the aromatic ring, non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) can be optimized to ensure proper orientation of the sulfonyl fluoride warhead for covalent bond formation.

Predicting Selectivity: Computational models can help in designing derivatives that are selective for a particular protein target. By understanding the topology and amino acid composition of the target's binding site, derivatives can be designed to maximize favorable interactions and minimize off-target effects.

The table below illustrates how computational insights could guide the design of new derivatives with specific desired properties.

| Derivative of this compound | Intended Modification | Predicted Effect based on Computational Insights | Potential Application |

|---|---|---|---|

| Addition of a nitro group at C5 | Increased electron-withdrawing character | Enhanced reactivity of the sulfonyl fluoride group | Highly potent covalent inhibitor for targets with less reactive nucleophiles |

| Replacement of the chloro group with a methoxy (B1213986) group | Increased electron-donating character | Decreased reactivity of the sulfonyl fluoride group; altered binding profile | More selective covalent inhibitor; probe for studying specific protein interactions |

| Addition of a carboxylic acid group at C6 | Introduction of a hydrogen bond donor/acceptor | Improved binding affinity and specificity through interaction with polar residues in a target's active site | Covalent inhibitor with enhanced target residence time |

| Extension with a hydrophobic alkyl chain from the amino group | Increased lipophilicity | Enhanced cell permeability and interaction with hydrophobic pockets in the target protein | Covalent probe for intracellular targets |

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Routes for Benzenesulfonyl Fluorides

The synthesis of benzenesulfonyl fluorides is a cornerstone of their accessibility and utility. While established methods exist, the pursuit of more efficient, versatile, and cost-effective synthetic strategies remains a priority. Future efforts are likely to concentrate on several promising approaches:

Direct C-H Functionalization: A highly attractive strategy involves the direct introduction of the sulfonyl fluoride (B91410) moiety onto an aromatic ring via C-H activation. This approach would streamline synthetic sequences by avoiding the need for pre-functionalized starting materials, thus improving atom economy and reducing waste.

Radical-Mediated Reactions: The use of radical chemistry offers a powerful toolkit for the formation of C-S bonds. Recent advancements in generating fluorosulfonyl radicals are expected to be further explored for the synthesis of a wider range of benzenesulfonyl fluorides with diverse functionalities. rsc.org This includes the development of novel radical precursors and photocatalytic methods. nih.govresearchgate.net

Flow Chemistry: Continuous flow technologies present an opportunity to enhance the safety, scalability, and efficiency of synthetic processes for benzenesulfonyl fluorides. acs.org Flow reactors can enable precise control over reaction parameters, leading to higher yields and purities, particularly for reactions involving hazardous reagents or intermediates.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Direct C-H Functionalization | Increased atom economy, reduced synthetic steps | Development of selective and efficient catalysts |

| Radical-Mediated Reactions | Access to novel structures, mild reaction conditions | New radical precursors, photoredox catalysis rsc.orgnih.govresearchgate.net |

| Flow Chemistry | Improved safety, scalability, and process control | Reactor design, optimization of reaction conditions acs.org |

Exploration of Expanded Applications in Diverse Chemical Fields

While benzenesulfonyl fluorides have established roles, particularly as covalent modifiers in chemical biology, their application scope is far from exhausted. nih.govontosight.ai Emerging research is set to broaden their utility in various chemical disciplines:

Materials Science: The unique reactivity and stability of the sulfonyl fluoride group make it a candidate for incorporation into advanced materials. researchgate.net Research may focus on developing polymers, coatings, and functional surfaces with tailored properties, leveraging the ability of sulfonyl fluorides to form robust covalent linkages.

Agrochemicals: The development of new pesticides and herbicides with novel modes of action is a critical area of research. Benzenesulfonyl fluorides could serve as key building blocks for the synthesis of next-generation agrochemicals, potentially offering improved efficacy and environmental profiles.

Catalysis: The strong electron-withdrawing nature of the sulfonyl fluoride group can be exploited in the design of new ligands and catalysts. acs.org Future work may involve the synthesis of metal complexes bearing benzenesulfonyl fluoride moieties for applications in various catalytic transformations.

Advanced Mechanistic Insights into Sulfonyl Fluoride Reactivity

A deeper understanding of the factors governing the reactivity of sulfonyl fluorides is crucial for their rational design and application. hmc.edu Future mechanistic studies are anticipated to employ a combination of experimental and computational techniques to elucidate:

Activation Mechanisms: Investigating the precise mechanisms by which sulfonyl fluorides are activated towards nucleophilic attack will be a key area. This includes studying the role of catalysts, solvent effects, and the influence of substituents on the benzene (B151609) ring. hmc.edu A recent study provided mechanistic insights into calcium bistriflimide-mediated sulfur(VI)–fluoride exchange (SuFEx), revealing a two-point calcium-substrate contact that activates the sulfur(VI) center. hmc.edu

Selectivity in Biological Systems: In the context of chemical biology, understanding the factors that determine the selectivity of sulfonyl fluorides for specific amino acid residues within a complex proteome is a major challenge. nih.govacs.org Advanced proteomic and analytical techniques will be instrumental in mapping the reactivity profiles of different sulfonyl fluorides.

Computational Modeling: Density functional theory (DFT) and other computational methods will continue to be invaluable tools for modeling reaction pathways, predicting reactivity, and designing next-generation sulfonyl fluorides with desired properties.

| Research Area | Key Questions to Address | Methodologies |

| Activation Mechanisms | How do catalysts and solvents influence reactivity? hmc.edu | Kinetic studies, spectroscopic analysis, computational modeling |

| Biological Selectivity | What determines the protein targets of sulfonyl fluorides? nih.govacs.org | Chemical proteomics, mass spectrometry, structural biology |

| Computational Modeling | Can we accurately predict the reactivity and selectivity of novel sulfonyl fluorides? | DFT calculations, molecular dynamics simulations |

Continued Emphasis on Sustainable and Green Methodologies in Synthesis

The principles of green chemistry are increasingly influencing the design of chemical syntheses. digitellinc.com Future research on benzenesulfonyl fluorides will undoubtedly prioritize the development of more environmentally benign and sustainable methods:

Use of Greener Solvents: A significant focus will be on replacing traditional volatile organic solvents with more sustainable alternatives, such as water, ionic liquids, or supercritical fluids. digitellinc.com Recent research has demonstrated the successful synthesis of sulfonyl fluorides in water using a surfactant-based catalytic system. digitellinc.com

Catalytic Approaches: The development of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. This includes exploring earth-abundant metal catalysts and organocatalysts as alternatives to precious metal-based systems.

Atom Economy: Synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product will be a key goal. This aligns with the principles of atom economy and waste minimization. A recently developed green synthetic process for sulfonyl fluorides from thiols or disulfides produces only non-toxic sodium and potassium salts as by-products. eurekalert.orgsciencedaily.comasiaresearchnews.com

The continued exploration of these future directions will undoubtedly unlock the full potential of 4-Amino-2-chloro-benzenesulfonyl fluoride and the broader class of benzenesulfonyl fluorides, leading to innovations across a wide spectrum of chemical science and technology.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 4-amino-2-chloro-benzenesulfonyl fluoride to ensure stability and safety?

- Methodological Answer : Store the compound in a dry, argon-purged environment at room temperature, protected from light, to prevent decomposition . Avoid glass containers due to its reactivity with glass surfaces . Use personal protective equipment (PPE) including nitrile gloves and safety goggles, as it is a strong hydrogen fluoride (HF) release agent upon hydrolysis, posing risks of severe skin corrosion and ocular damage .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the presence of functional groups (e.g., sulfonyl fluoride, amino, and chloro groups). High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity (>97% recommended for enzymatic studies) . Mass spectrometry (MS) should match the molecular ion peak to the theoretical molecular weight of 209.63 g/mol .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : One approach involves sulfonation of 4-chloro-2-nitroaniline followed by fluorination using sulfur tetrafluoride (SF₄) under controlled conditions. Intermediate steps require rigorous anhydrous environments to avoid hydrolysis of the sulfonyl fluoride group . Post-synthesis, recrystallization in non-polar solvents (e.g., hexane) improves yield and purity.

Advanced Research Questions

Q. How does this compound compare to AEBSF in inhibiting serine proteases?

- Methodological Answer : Conduct kinetic assays (e.g., fluorogenic substrate hydrolysis) to determine inhibition constants (Kᵢ). While AEBSF (a structural analog) exhibits higher water solubility and lower toxicity, this compound may offer broader pH stability due to its chloro-substituent . Compare IC₅₀ values under varying pH (4–9) and temperatures (4–37°C) to assess functional advantages.

Q. What experimental strategies can resolve discrepancies in reported reactivity data for sulfonyl fluoride derivatives?

- Methodological Answer : Perform controlled hydrolysis studies using deuterated solvents (D₂O) to track HF release via ¹⁹F NMR . Pair this with computational modeling (e.g., density functional theory) to predict reaction pathways and compare with empirical data. Address contradictions by standardizing reaction conditions (e.g., humidity, solvent polarity) across studies .

Q. How can researchers mitigate interference from this compound in complex biological matrices during proteomic studies?

- Methodological Answer : Use affinity chromatography (e.g., immobilized serine protease columns) to separate the inhibitor from target proteins. Alternatively, quench excess inhibitor with thiol-based scavengers (e.g., β-mercaptoethanol) post-incubation, followed by LC-MS/MS validation to confirm protease inactivation .

Q. What are the ecological implications of accidental release, and how can biodegradation studies be designed for this compound?

- Methodological Answer : Although ecotoxicity data are limited, simulate environmental breakdown using OECD 301D closed bottle tests with activated sludge. Monitor fluoride ion release via ion-selective electrodes as a proxy for degradation . Compare degradation rates with structurally similar compounds (e.g., AEBSF) to extrapolate persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.